

Paynantheine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

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Compound of Interest

Compound Name: **Paynantheine**

Cat. No.: **B163193**

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Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of *Mitragyna speciosa* (kratom), represents a significant compound of interest within the scientific community. Though historically overshadowed by mitragynine, its unique pharmacological profile as a competitive opioid antagonist and a serotonin receptor agonist positions it as a key modulator of kratom's overall effects. This technical guide provides a comprehensive overview of the discovery and isolation history of **paynantheine**, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and pharmacological properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

Paynantheine was first isolated and structurally elucidated in the early 1990s by a team of Japanese researchers led by Dr. Hiromitsu Takayama.^[1] This discovery was part of a larger effort to systematically characterize the complex alkaloid profile of *Mitragyna speciosa*, a plant with a long history of traditional use in Southeast Asia.^[1] As one of the most abundant alkaloids in kratom leaves, typically accounting for 10-15% of the total alkaloid content, its identification was a crucial step in understanding the plant's multifaceted pharmacology.^[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of **paynantheine** have been well-characterized using a variety of spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of **Paynantheine**

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₄	[3]
Molecular Weight	396.5 g/mol	[3]
CAS Number	4697-66-9	[3]
Appearance	Crystalline solid	[3]
UV λ max	226, 292 nm	[3]
HRESIMS [M+H] ⁺	m/z 397.2119	[4]

Table 2: ¹H and ¹³C NMR Spectral Data for **Paynantheine** (in CDCl₃)

Position	δ C (ppm)	δ H (ppm), Multiplicity (J in Hz)
2	108.2	-
3	40.5	3.23, m
5	53.4	3.03, m; 2.50, m
6	19.4	2.92, m; 2.65, m
7	108.9	-
8	122.0	7.08, d (7.8)
9	157.0	-
10	99.8	6.49, d (2.4)
11	127.8	7.01, dd (7.8, 2.4)
12	111.4	6.88, d (7.8)
13	137.2	-
14	29.8	2.45, m; 1.78, m
15	39.3	2.25, m
16	169.5	-
17	160.7	7.44, s
18	13.0	1.65, d (6.6)
19	123.6	5.15, m
20	54.2	1.85, m
21	58.6	3.08, m; 2.55, m
9-OCH ₃	55.8	3.89, s
16-COOCH ₃	51.1	3.71, s
17-OCH ₃	61.9	3.66, s

(Data sourced from the supplementary information of Flores-Bocanegra et al., 2020, J. Nat. Prod.)^[5]

Experimental Protocols

The isolation of **paynantheine** from *Mitragyna speciosa* leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methods for kratom alkaloid isolation.

General Laboratory Equipment

- Soxhlet extractor or large-volume maceration flasks
- Rotary evaporator
- Separatory funnels
- Glass chromatography columns
- Silica gel 60 (70-230 mesh) for column chromatography
- Preparative Thin-Layer Chromatography (PTLC) plates
- High-Performance Liquid Chromatography (HPLC) system
- Standard laboratory glassware and reagents

Extraction of Crude Alkaloids

- Preparation of Plant Material: Air-dry fresh *Mitragyna speciosa* leaves in the shade and grind them into a fine powder.
- Defatting: To remove non-polar constituents, perform a preliminary extraction of the dried leaf powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus for 8-12 hours. Discard the solvent.

- **Alkaloid Extraction:** The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, for 24-48 hours with continuous agitation (maceration) or in a Soxhlet apparatus.
- **Concentration:** The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude alkaloid-rich extract.

Acid-Base Partitioning

- **Acidification:** Dissolve the crude extract in a 5% aqueous solution of acetic acid or hydrochloric acid.
- **Washing:** Wash the acidic solution with a non-polar solvent like dichloromethane or ethyl acetate to remove neutral and weakly basic impurities. Discard the organic layer.
- **Basification:** Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form.
- **Extraction of Free Bases:** Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified total alkaloid fraction.

Chromatographic Purification

- **Column Chromatography:**
 - **Stationary Phase:** Silica gel 60.
 - **Mobile Phase:** A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, with an increasing proportion of ethyl acetate, followed by the addition of a small amount of methanol for more polar alkaloids.
 - **Fraction Collection:** Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

- Preparative Thin-Layer Chromatography (PTLC):
 - Combine fractions containing **paynantheine** (as identified by comparison with a reference standard on TLC).
 - Apply the combined fractions to preparative TLC plates and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5).
 - Scrape the band corresponding to **paynantheine** and elute the compound from the silica with methanol.
- Final Purification (Optional): For obtaining high-purity **paynantheine**, High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Pharmacological Profile

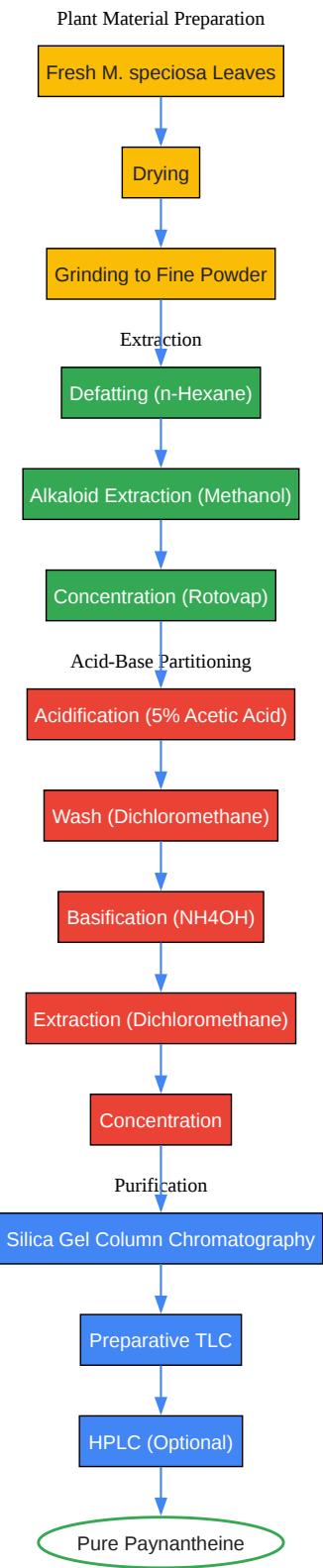
Paynantheine exhibits a distinct pharmacological profile that contributes to the overall effects of kratom. It acts as a competitive antagonist at μ - and κ -opioid receptors and as an agonist at serotonin receptors, particularly 5-HT_{1A}.

Table 3: Receptor Binding Affinities (Ki) of **Paynantheine**

Receptor	Species	Ki (nM)	Activity	Reference(s)
μ -Opioid Receptor (MOR)	Human	~410	Competitive Antagonist	[6]
κ -Opioid Receptor (KOR)	Human	~2600	Competitive Antagonist	[6]
δ -Opioid Receptor (DOR)	Human	>10,000	Negligible Affinity	[6]
5-HT _{1A} Receptor	Human	~32	Agonist	[7]
5-HT _{2B} Receptor	Human	~108	Agonist	[7]

Visualizations

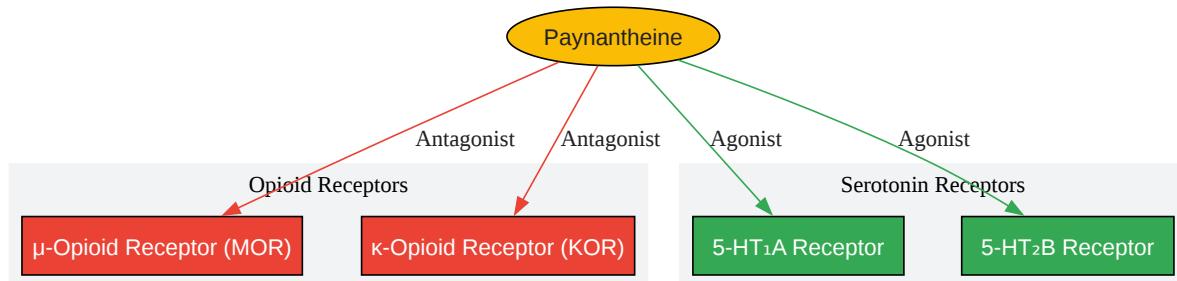
Experimental Workflow



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Caption: Workflow for the isolation and purification of **paynantheine**.

Receptor Interaction Pathway



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Caption: **Paynantheine**'s primary receptor interactions.

Conclusion

Paynantheine is a structurally and pharmacologically significant alkaloid of *Mitragyna speciosa*. Its discovery and subsequent characterization have been pivotal in developing a more nuanced understanding of kratom's bioactivity, moving beyond a singular focus on mitragynine. The protocols outlined in this guide provide a framework for the consistent isolation and purification of **paynantheine**, enabling further research into its therapeutic potential. Its dual action as an opioid antagonist and serotonin agonist suggests that it may play a crucial role in modulating the analgesic, euphoric, and addictive properties of kratom, making it a compelling target for future drug development efforts.

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